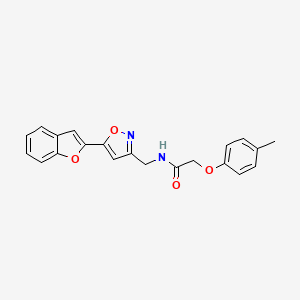

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide

Description

Properties

IUPAC Name |

N-[[5-(1-benzofuran-2-yl)-1,2-oxazol-3-yl]methyl]-2-(4-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O4/c1-14-6-8-17(9-7-14)25-13-21(24)22-12-16-11-20(27-23-16)19-10-15-4-2-3-5-18(15)26-19/h2-11H,12-13H2,1H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQEVRFXBEFKRQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the benzofuran ring: This can be achieved through cyclization reactions involving phenol derivatives and appropriate reagents.

Synthesis of the isoxazole ring: Isoxazoles are often synthesized via 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkenes.

Coupling of the benzofuran and isoxazole rings: This step might involve the use of coupling reagents such as EDCI or DCC in the presence of a base.

Introduction of the p-tolyloxy group: This can be done through etherification reactions using p-tolyl alcohol and appropriate activating agents.

Industrial Production Methods

Industrial production of such compounds would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions could involve hydrogenation using catalysts like palladium on carbon.

Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic conditions.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or electrophiles like alkyl halides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or inhibitor in biochemical assays.

Medicine: Investigation as a potential therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide: can be compared with other benzofuran or isoxazole derivatives.

Benzofuran derivatives: Known for their diverse biological activities, including anti-inflammatory and anticancer properties.

Isoxazole derivatives: Often studied for their antimicrobial and anti-inflammatory effects.

Uniqueness

The uniqueness of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide lies in its specific combination of functional groups, which might confer unique biological activities or chemical reactivity compared to other similar compounds.

Biological Activity

N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound, supported by data tables and case studies.

Chemical Structure and Properties

Molecular Formula: CHNO

Molecular Weight: 362.4 g/mol

The compound features a benzofuran moiety linked to an isoxazole ring, which is known for various biological activities including antimicrobial and anticancer properties .

Anticancer Activity

Research has indicated that compounds containing benzofuran and isoxazole structures exhibit significant anticancer properties. A study highlighted the cytotoxic effects of similar benzofuran derivatives against various cancer cell lines, including:

- Breast Cancer: MCF-7, MDA-MB-231

- Lung Cancer: A549

- Colorectal Cancer: HT-29

These derivatives have shown IC values indicating effective inhibition of cell proliferation . The mechanisms of action often involve the induction of apoptosis and disruption of mitochondrial function, leading to increased oxidative stress within cancer cells .

Antimicrobial Activity

Benzofuran derivatives are also noted for their antimicrobial properties. In vitro studies have demonstrated that these compounds can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for selected derivatives were determined against various pathogens, revealing promising antibacterial activity .

Table 1: Antimicrobial Activity of Benzofuran Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | Staphylococcus aureus | 12 |

| Compound B | Escherichia coli | 25 |

| Compound C | Bacillus subtilis | 15 |

The biological activity of N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide can be attributed to several mechanisms:

- Oxidative Stress Induction: The compound may generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells.

- Inhibition of Key Enzymes: Similar compounds have been shown to inhibit enzymes critical for cell proliferation and survival.

- Modulation of Gene Expression: Bioinformatics analyses suggest that these compounds can alter the expression levels of genes involved in cell cycle regulation and apoptosis .

Case Study 1: Anticancer Efficacy in MCF-7 Cells

In a controlled study, N-((5-(benzofuran-2-yl)isoxazol-3-yl)methyl)-2-(p-tolyloxy)acetamide was tested on MCF-7 breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with an IC value calculated at approximately 8 µM. Flow cytometry analysis confirmed an increase in apoptotic cells, indicating that the compound effectively induces programmed cell death through mitochondrial pathways .

Case Study 2: Antibacterial Activity Against Staphylococcus aureus

A separate study assessed the antibacterial efficacy of the compound against Staphylococcus aureus. The compound exhibited an MIC value of 12 µg/mL, demonstrating its potential as a therapeutic agent against resistant strains. Further investigations revealed that the compound disrupts bacterial cell wall synthesis, contributing to its antibacterial effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.